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Compound of Interest

Compound Name: 2-Chloro-4-iodopyridin-3-ol

Cat. No.: B3090171 Get Quote

Introduction
2-Chloro-4-iodopyridin-3-ol is a halogenated pyridine derivative of significant interest in

medicinal chemistry and drug development due to its potential as a versatile building block for

more complex molecular architectures. The precise arrangement of its substituents—a chlorine

atom, an iodine atom, and a hydroxyl group on a pyridine ring—imparts a unique electronic and

steric profile, making it a valuable scaffold for the synthesis of novel therapeutic agents.

A thorough understanding of the spectroscopic properties of this molecule is paramount for its

unambiguous identification, purity assessment, and for tracking its transformations in chemical

reactions. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Chloro-4-
iodopyridin-3-ol. In the absence of widely published experimental spectra for this specific

compound, this guide will leverage established spectroscopic principles and data from

analogous structures to predict and interpret its spectral characteristics. This approach is

designed to provide researchers, scientists, and drug development professionals with a robust

framework for the spectroscopic analysis of this and related compounds.

Molecular Structure and Key Features
The structure of 2-Chloro-4-iodopyridin-3-ol presents several key features that will govern its

spectroscopic behavior:
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Aromatic Pyridine Ring: This forms the core of the molecule and will give rise to

characteristic signals in both NMR and IR spectroscopy.

Substituents: The electron-withdrawing and donating properties of the chloro, iodo, and

hydroxyl groups will significantly influence the chemical environment of the ring protons and

carbons, leading to predictable shifts in NMR spectra.

Hydroxyl Group: The -OH group is a strong IR absorber and its presence will be readily

identifiable. It also introduces the possibility of hydrogen bonding, which can affect both IR

and NMR spectra.

Halogens: The presence of chlorine and iodine will result in characteristic isotopic patterns in

the mass spectrum, and their bond vibrations may be observable in the far-IR region.

Figure 1: Chemical structure of 2-Chloro-4-iodopyridin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. For 2-Chloro-4-iodopyridin-3-ol, both ¹H and ¹³C NMR will provide critical

information about the connectivity and electronic environment of the atoms in the molecule.

Predicted ¹H NMR Data
The pyridine ring of 2-Chloro-4-iodopyridin-3-ol has two remaining protons. Their chemical

shifts will be influenced by the neighboring substituents. The hydroxyl proton's chemical shift

can be highly variable depending on the solvent, concentration, and temperature due to

hydrogen bonding.

Predicted Peak
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

1 7.0 - 7.5 d ~5-6 H-6

2 7.5 - 8.0 d ~5-6 H-5

3 5.0 - 9.0 br s - OH
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Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation:

Accurately weigh approximately 5-10 mg of 2-Chloro-4-iodopyridin-3-ol.

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a

clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for

compounds with hydroxyl groups as it can facilitate the observation of the OH proton.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Instrument Setup:

Place the NMR tube in the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Data Acquisition:

Acquire a standard ¹H NMR spectrum using a pulse sequence such as a simple pulse-

acquire (zg).

Typical parameters for a 400 MHz spectrometer would be:

Spectral width: ~16 ppm

Number of scans: 16-64 (depending on sample concentration)

Relaxation delay (d1): 1-5 seconds

Acquisition time: ~2-4 seconds

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.
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Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

Integrate the peaks to determine the relative number of protons.

Interpretation of Predicted ¹H NMR Spectrum

Aromatic Protons (H-5 and H-6): The two protons on the pyridine ring are expected to appear

as doublets due to coupling to each other. The proton at the 6-position (H-6) is adjacent to

the nitrogen and the chloro-substituted carbon, while the proton at the 5-position (H-5) is

adjacent to the iodo-substituted carbon. The precise chemical shifts will be a balance of the

shielding and deshielding effects of all substituents.

Hydroxyl Proton (OH): The hydroxyl proton will likely appear as a broad singlet. Its chemical

shift is highly dependent on the experimental conditions. In DMSO-d₆, it may be possible to

observe coupling to the ring protons if the rate of exchange is slow.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms of the pyridine

ring. The chemical shifts are highly sensitive to the nature of the attached substituents.

Predicted Peak
Chemical Shift (δ)
ppm

Assignment Rationale

1 ~150-160 C-2

Attached to

electronegative Cl and

N.

2 ~140-150 C-3
Attached to

electronegative O.

3 ~90-100 C-4
Attached to I (heavy

atom effect).

4 ~130-140 C-5
Influenced by adjacent

I.

5 ~145-155 C-6 Adjacent to N.
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Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: The same sample prepared for ¹H NMR can be used.

Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

Data Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all

¹H-¹³C couplings are removed, resulting in a single peak for each unique carbon.

Typical parameters for a 100 MHz (for ¹³C) spectrometer:

Spectral width: ~240 ppm

Number of scans: 512-2048 or more, as ¹³C has a low natural abundance.

Relaxation delay (d1): 2 seconds

Data Processing: Similar to ¹H NMR, the FID is processed to obtain the spectrum, which is

then phased and calibrated.

Interpretation of Predicted ¹³C NMR Spectrum

The predicted chemical shifts are based on the known effects of substituents on the pyridine

ring.[1][2][3]

C-2 and C-3: These carbons are attached to the highly electronegative chlorine and oxygen

atoms, respectively, and are therefore expected to be significantly deshielded, appearing at a

high chemical shift (downfield).

C-4: The carbon bearing the iodine atom is expected to show a lower chemical shift (be more

shielded) than might be expected based on electronegativity alone. This is due to the "heavy

atom effect" of iodine.

C-5 and C-6: The chemical shifts of these carbons are influenced by their position relative to

the nitrogen and the other substituents. C-6, being adjacent to the nitrogen, will be more

deshielded than C-5.
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Figure 2: Predicted ¹³C NMR chemical shift regions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data
Wavenumber (cm⁻¹) Intensity Vibration

3500 - 3200 Broad, Strong
O-H stretch (hydrogen-

bonded)

~3100 - 3000 Medium Aromatic C-H stretch

~1600 - 1450 Medium-Strong C=C and C=N ring stretching

~1260 - 1180 Strong C-O stretch

~800 - 600 Medium C-Cl stretch

~600 - 500 Medium C-I stretch

Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

Place a small amount of the solid 2-Chloro-4-iodopyridin-3-ol powder onto the ATR

crystal.

Instrument Setup:

Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

Data Acquisition:

Apply pressure to the sample using the ATR press to ensure good contact with the crystal.

Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
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Data Processing:

The software automatically ratios the sample spectrum to the background spectrum to

produce the final absorbance or transmittance spectrum.

Interpretation of Predicted IR Spectrum

The IR spectrum of 2-Chloro-4-iodopyridin-3-ol is expected to be dominated by the following

features:[4][5]

O-H Stretch: A strong, broad absorption band in the 3500-3200 cm⁻¹ region is the most

characteristic feature of the hydroxyl group and is broadened due to intermolecular hydrogen

bonding.

Aromatic C-H Stretch: Weaker bands just above 3000 cm⁻¹ are characteristic of C-H bonds

on an aromatic ring.

Ring Stretching: A series of bands in the 1600-1450 cm⁻¹ region are due to the stretching

vibrations of the C=C and C=N bonds within the pyridine ring. The exact positions and

intensities of these bands can be diagnostic of the substitution pattern.

C-O Stretch: A strong band around 1200 cm⁻¹ is expected for the C-O stretching vibration of

the phenolic hydroxyl group.

Halogen Stretches: The C-Cl and C-I stretching vibrations occur at lower frequencies, in the

fingerprint region. These may be difficult to assign definitively without computational analysis

but are expected in the ranges provided.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides information about the molecular weight and elemental

composition of a compound, and its fragmentation pattern can be used for structural

elucidation.

Predicted Mass Spectrometry Data
Molecular Formula: C₅H₃ClINO
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Monoisotopic Mass: 254.89 g/mol

Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI) are suitable. The

following predictions are based on EI.

m/z (predicted) Ion Comments

255 / 257 [M]⁺

Molecular ion peak. The M+2

peak at m/z 257 will have an

intensity of about one-third of

the M peak due to the ³⁷Cl

isotope.

128 [M - I]⁺

Loss of an iodine radical, a

common fragmentation for

iodo-aromatics.

220 [M - Cl]⁺ Loss of a chlorine radical.

192 [M - I - CO]⁺
Subsequent loss of carbon

monoxide from the [M - I]⁺ ion.

127 [I]⁺

Iodine cation, often observed

in the spectra of iodine-

containing compounds.

Experimental Protocol: Mass Spectrometry

Sample Preparation:

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or

acetonitrile).

Instrument Setup:

The mass spectrometer can be coupled to a separation technique like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS), or the sample can be

introduced directly via a direct insertion probe (for EI) or infusion (for ESI).
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Data Acquisition (EI):

The sample is vaporized and bombarded with a high-energy electron beam (typically 70

eV).

The resulting ions are accelerated and separated by the mass analyzer (e.g., a

quadrupole or time-of-flight).

Data Processing:

The detector records the abundance of ions at each m/z value, generating the mass

spectrum.

Interpretation of Predicted Mass Spectrum

The fragmentation of 2-Chloro-4-iodopyridin-3-ol under electron ionization is expected to

proceed through several key pathways, driven by the relative bond strengths and the stability of

the resulting fragments.[6][7]

Molecular Ion: The molecular ion peak ([M]⁺) will be observed, and its isotopic pattern will be

a clear indicator of the presence of one chlorine atom.

Loss of Iodine: The C-I bond is the weakest bond in the molecule, and its cleavage to lose an

iodine radical (I•) is a highly favorable fragmentation pathway, likely leading to a prominent

peak at m/z 128.[6]

Loss of Chlorine: Loss of a chlorine radical (Cl•) is also possible, though likely less favorable

than the loss of iodine.

Loss of CO: Following the initial loss of a halogen, the resulting pyridinol structure can

undergo rearrangement and lose a neutral molecule of carbon monoxide (CO), a common

fragmentation for phenols and related compounds.
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[M]⁺˙
m/z 255/257

[M - I]⁺
m/z 128- I•

[M - Cl]⁺
m/z 220

- Cl•

[M - I - CO]⁺
m/z 100

- CO
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Figure 3: Proposed key fragmentation pathway for 2-Chloro-4-iodopyridin-3-ol.

Conclusion
The spectroscopic characterization of 2-Chloro-4-iodopyridin-3-ol is essential for its use in

research and development. This guide has provided a comprehensive overview of the

predicted NMR, IR, and MS data for this compound, based on fundamental spectroscopic

principles and comparison with analogous structures. The detailed protocols and interpretations

presented herein offer a practical framework for scientists to identify and characterize this

molecule, ensuring its quality and facilitating its application in the synthesis of novel chemical

entities. While the data presented is predictive, it provides a strong and scientifically grounded

basis for the analysis of this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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